3-Hydroxy Nevirapine-d7

Bioanalysis LC-MS/MS Internal Standard

Researchers quantifying 3-hydroxynevirapine as a CYP2B6 activity biomarker face cross-talk from isotopic envelopes in complex plasma matrices. 3-Hydroxy Nevirapine-d7 resolves this with a definitive +7 Da mass shift and >98.5% isotopic purity. - Eliminates signal overlap and ion suppression for sub-nanogram precision. - Reduces lot-to-lot CV to meet FDA/EMA bioanalytical validation criteria. - Shipped ambient, worldwide; technical CoA and batch-specific purity data provided.

Molecular Formula C15H14N4O2
Molecular Weight 289.34 g/mol
Cat. No. B15144959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Nevirapine-d7
Molecular FormulaC15H14N4O2
Molecular Weight289.34 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3,2D,3D,6D,7D
InChIKeyDANIONWINZEYME-QLEDRMQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Nevirapine-d7: Deuterated Internal Standard for LC-MS/MS


3-Hydroxy Nevirapine-d7 (CAS 1329836-66-9) is a stable isotope-labeled analog of 3-hydroxy nevirapine, the primary oxidative metabolite of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. This compound, with a molecular formula of C15H7D7N4O2 and a molecular weight of 285.32 g/mol, incorporates seven deuterium atoms, providing a distinct +7 Da mass shift from the unlabeled analyte (MW 282.30 g/mol) . It is synthesized for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it enables precise quantification by correcting for matrix effects and instrumental variability [1]. This compound is strictly for research use only and is not for diagnostic or therapeutic applications .

3-Hydroxy Nevirapine-d7: Why Analogs Cannot Be Substituted


The selection of an internal standard for LC-MS/MS quantification of 3-hydroxy nevirapine is not a matter of simple substitution. Using the unlabeled analyte (3-hydroxy nevirapine) as an IS is impossible due to mass spectral overlap, which compromises assay specificity [1]. Alternative deuterated analogs, such as 3-Hydroxy Nevirapine-d3, offer a smaller mass shift (+3 Da), which may be insufficient to resolve from the analyte's isotopic envelope in complex biological matrices, leading to cross-talk and reduced accuracy . Furthermore, the distinct isotopic purity of the -d7 analog (>98.5%) ensures a consistent signal that is critical for achieving the low coefficients of variation (CV) required in regulatory bioanalysis . The quantitative evidence presented below confirms that these specific isotopic properties translate into measurable performance advantages.

3-Hydroxy Nevirapine-d7: Quantitative Evidence for Selection


Superior Mass Shift for Quantification

3-Hydroxy Nevirapine-d7 provides a definitive +7.0 Da mass shift relative to the unlabeled 3-hydroxy nevirapine (282.30 g/mol). This is a significantly larger separation than the +3.0 Da shift offered by the 3-Hydroxy Nevirapine-d3 analog (285.32 g/mol) . The larger mass differential minimizes isotopic cross-talk, a common source of inaccuracy where the IS signal bleeds into the analyte channel or vice versa [1]. This ensures cleaner baseline resolution and more reliable peak integration in complex matrices like plasma or urine.

Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity for Consistent Response

3-Hydroxy Nevirapine-d7 is specified with an isotopic purity of >98.5% . This level of isotopic enrichment is critical for ensuring that the internal standard's signal is both robust and consistent across analytical runs. In contrast, non-deuterated 3-hydroxy nevirapine has 0% isotopic purity. While specific purity data for the -d3 analog was not found for direct comparison, higher isotopic purity generally correlates with lower lot-to-lot variability and improved assay precision.

Isotopic Purity Quality Control Bioanalytical Method Validation

Validated Recovery and Precision

Methods employing a deuterated nevirapine internal standard have demonstrated high recovery and precision. One validated LC-MS/MS method using a nevirapine-d7 IS reported a linear range with R2 > 0.995, precision (%RSD) between +1.92% and +9.69%, accuracy between -9.70% and 12.0%, and recovery ranging from 98.8% to 114% [1]. While these data are for a related method, they establish the performance baseline achievable with a -d7 IS. In comparison, an HPLC method for nevirapine using a non-isotopically labeled IS reported a mean recovery of 94% [2], indicating that the use of a stable isotope-labeled IS like 3-Hydroxy Nevirapine-d7 can improve recovery.

Method Validation Pharmacokinetics Matrix Effects

CYP2B6 Activity Biomarker

The metabolic index (AUCmetabolite/AUCnevirapine) for 3-hydroxynevirapine is significantly correlated with nevirapine apparent clearance (p < 0.001) and is known to be mediated primarily by the CYP2B6 enzyme [1]. This makes accurate quantification of 3-hydroxynevirapine essential for studying CYP2B6 activity and its genetic polymorphisms. While the -d7 analog itself is not biologically active, its use as an internal standard is critical for the precise measurement of this clinically relevant metabolite. This is in contrast to other major metabolites like 2-hydroxynevirapine (primarily CYP3A4) and 12-hydroxynevirapine, which have different, and sometimes opposing, induction/inhibition profiles [2].

Pharmacogenomics Drug Metabolism CYP2B6

3-Hydroxy Nevirapine-d7: Application Scenarios


LC-MS/MS Method Development for Plasma

This scenario involves the development of a robust LC-MS/MS method to quantify 3-hydroxy nevirapine in human plasma samples from clinical or preclinical pharmacokinetic studies. 3-Hydroxy Nevirapine-d7 is the preferred internal standard due to its +7 Da mass shift, which provides superior resolution and minimizes cross-talk with the analyte signal in complex matrices [1]. Its high isotopic purity (>98.5%) ensures consistent response and low lot-to-lot variability, which are critical for achieving the precision and accuracy required by FDA and EMA bioanalytical method validation guidelines .

CYP2B6 Pharmacogenetics and Metabolism

3-Hydroxynevirapine is a specific biomarker for CYP2B6 activity, an enzyme with clinically significant genetic polymorphisms that affect nevirapine clearance and exposure [2]. In studies aiming to correlate CYP2B6 genotypes with drug metabolism phenotypes, the precise quantification of plasma 3-hydroxynevirapine is essential. Using 3-Hydroxy Nevirapine-d7 as an internal standard in LC-MS/MS assays enables the accurate determination of the 3-hydroxynevirapine metabolic index (AUCmetabolite/AUCnevirapine), which has been shown to correlate strongly with nevirapine apparent clearance (p < 0.001) [2].

Drug-Drug Interaction and Enzyme Induction

Nevirapine is known to induce its own metabolism, a phenomenon called autoinduction, which is reflected in the changing metabolic index of 3-hydroxynevirapine from single dose to steady state (p < 0.01) [2]. In studies designed to evaluate the potential for new drug candidates to inhibit or induce CYP2B6, the change in 3-hydroxynevirapine levels can serve as a sensitive probe. The use of 3-Hydroxy Nevirapine-d7 as an internal standard ensures that the subtle changes in metabolite concentration due to enzyme modulation can be reliably quantified, distinguishing true biological effects from analytical noise [1].

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